molecular formula C14H16ClN3O B2678845 uPSEM 792 hydrochloride CAS No. 2341841-08-3

uPSEM 792 hydrochloride

Cat. No. B2678845
CAS RN: 2341841-08-3
M. Wt: 277.75
InChI Key: CDHPEJUYEXNGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

uPSEM 792 hydrochloride is a highly potent PSAM4-GlyR and PSAM4-5-HT3 chimeric ion channel agonist . It is brain-penetrant and has a chemical name of 1-Methyl-7,8,9,10-tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxalin-2(6H)-one hydrochloride .


Molecular Structure Analysis

The molecular weight of uPSEM 792 hydrochloride is 277.75 . Its formula is C14H15N3O.HCl . The InChI Key is CDHPEJUYEXNGCV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

uPSEM 792 hydrochloride is a white to beige powder . It is soluble to 100 mM in water . It should be stored at -20°C .

Scientific Research Applications

Chimeric Ion Channel Agonist

uPSEM 792 hydrochloride is a highly potent PSAM4-GlyR and PSAM4-5-HT3 chimeric ion channel agonist . It exhibits >10,000-fold agonist selectivity for PSAM4-GlyR over α7-GlyR, α7-5HT3, and 5HT3-R .

Brain Penetrant

This compound is brain-penetrant . This means it can cross the blood-brain barrier, which makes it potentially useful in neuroscience research and drug development.

Neuron Silencer

uPSEM 792 hydrochloride has the ability to silence neurons in vivo . This could be useful in studying neural circuits and understanding how different neurons contribute to behavior and disease.

Chemogenetic Selectivity

It retains the potency of varenicline for PSAM4-GlyR with enhanced chemogenetic selectivity . This means it can selectively activate certain types of cells without affecting others, which is useful in studying specific cell types or pathways.

Non-Substrate for P-glycoprotein Pumps

uPSEM 792 hydrochloride does not act as a substrate for P-glycoprotein pumps . P-glycoprotein is a protein that pumps many foreign substances out of cells, and being a non-substrate means uPSEM 792 hydrochloride is not pumped out, which could increase its effectiveness in certain applications.

Partial Agonist at α4β2 nAChR

It is also a weak partial agonist (~10%) at α4β2 nAChR . This means it can partially activate this receptor, which could be useful in studying the role of this receptor in various biological processes.

Mechanism of Action

uPSEM 792 hydrochloride is an ultrapotent PSEM (uPSEM) agonist for PSAM4-GlyR and PSAM4-5HT3 . It exhibits >10,000-fold agonist selectivity for PSAM4-GlyR over α7-GlyR, α7-5HT3, and 5HT3-R, and 230-fold selectivity over α4β2 nAChR . It also acts as a weak partial agonist (~10%) at α4β2 nAChR .

Safety and Hazards

uPSEM 792 hydrochloride is intended for laboratory research use only . It may not be used to research, develop, make, use, offer to sell, sell, or import any products for human therapeutic uses .

Future Directions

The future directions of uPSEM 792 hydrochloride research could involve further exploration of its ultrapotent chemogenetic properties . It could potentially have clinical applications .

properties

IUPAC Name

5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18;/h3-4,7-9,15H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPEJUYEXNGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

uPSEM 792 hydrochloride

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